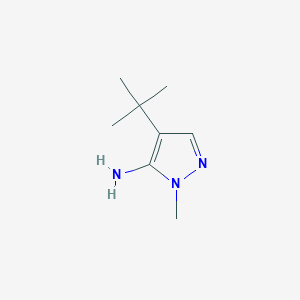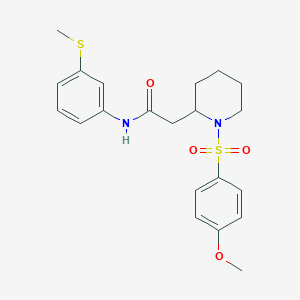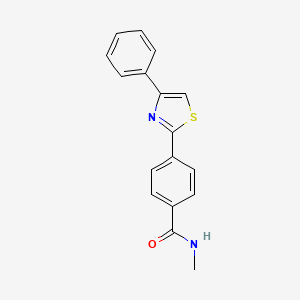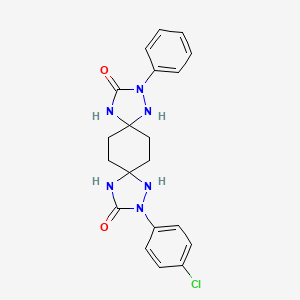
4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity and Derivative Formation
A study by Mironovich and Shcherbinin (2014) explored the reactivity of a compound closely related to 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. Their research focused on the synthesis of pyrazolo[5,1-с][1,2,4]triazine derivatives and investigated their reactivity. This research contributes to understanding the reactivity of similar compounds and their potential applications in creating biologically active compounds (Mironovich & Shcherbinin, 2014).
Structural Characterization and Nonlinear Optical Properties
Ö. Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and performed structural characterization using X-ray diffraction and spectroscopic methods. Their research revealed that the compound exhibits considerable nonlinear optical properties, which could be significant for applications in photonics and optoelectronics (Tamer et al., 2016).
Green Chemistry Approaches in Synthesis
A 2020 study presented a green approach towards protecting secondary amine in substituted pyrazole derivatives. This research is significant for facilitating the synthesis of anticancer compounds, demonstrating the potential of this compound derivatives in medicinal chemistry (Research Study, 2020).
Efficient Synthesis Methodologies
Becerra, Rojas, and Castillo (2021) reported an efficient synthesis of a compound closely related to this compound. Their methodology highlights the potential for streamlined and efficient synthesis routes for pyrazole derivatives, which can be crucial for large-scale applications (Becerra, Rojas, & Castillo, 2021).
Solid and Solution Phase Synthesis
Yong et al. (1999) developed a new reagent for the efficient synthesis of bis(carbamate)-protected guanidines from primary and secondary amines, highlighting the versatility of pyrazole derivatives in synthesis applications (Yong et al., 1999).
Asymmetric Synthesis of Amines
Ellman, Owens, and Tang (2002) utilized N-tert-butanesulfinyl aldimines and ketimines, closely related to the compound of interest, for the asymmetric synthesis of amines. This research contributes to the understanding of chiral synthesis, which is crucial in pharmaceutical applications (Ellman, Owens, & Tang, 2002).
Wirkmechanismus
Target of Action
The primary targets of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment. Understanding these influences is crucial for predicting the compound’s behavior in different contexts, including its potential uses in medicine or industry.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMHYSCCQJJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)

![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)
![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)

![2-Phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2704045.png)



